An isotope labelled of Olanzapine. Olanzapine is an antipsychotic medication used to treat schizophrenia.
Olanzapine-d8
CAS No.: 1093380-13-2
Cat. No.: VC0196472
Molecular Formula: C17H20N4S
Molecular Weight: 320.5 g/mol
Purity: 98% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1093380-13-2 |
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Molecular Formula | C17H20N4S |
Molecular Weight | 320.5 g/mol |
IUPAC Name | 2-methyl-4-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine |
Standard InChI | InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i7D2,8D2,9D2,10D2 |
Standard InChI Key | KVWDHTXUZHCGIO-UFBJYANTSA-N |
Isomeric SMILES | [2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3NC4=C2C=C(S4)C)([2H])[2H])[2H] |
SMILES | CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C |
Canonical SMILES | CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C |
Chemical Identity and Structure
Basic Identification Parameters
Olanzapine-d8 is precisely identified through several standardized chemical identifiers. The compound is registered under CAS number 1093380-13-2 and possesses the molecular formula C17H12D8N4S . Its molecular weight is calculated at 320.48 g/mol, slightly higher than non-deuterated olanzapine due to the presence of eight deuterium atoms . The accurate mass has been determined to be 320.1911 .
The IUPAC name for this compound is 2-methyl-4-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)-10H-benzo[b]thieno[2,3-e] diazepine, which precisely indicates the positions of deuterium substitution . Alternative IUPAC nomenclature includes 2-methyl-4-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b] benzodiazepine .
Structural Characteristics
Olanzapine-d8 is structurally identical to standard olanzapine except for the strategic replacement of eight hydrogen atoms with deuterium atoms specifically positioned within the piperazine ring. This selective deuteration creates a mass shift that is analytically beneficial while preserving the compound's chemical behavior and receptor interactions.
The distinctive structural elements include:
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A thienobenzodiazepine core structure
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A methylated piperazine ring with eight deuterium atoms at positions 2,2,3,3,5,5,6,6
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A methyl group attached to the thiophene ring
The structural representation can be expressed through its SMILES notation: [2H]C1([2H])N(C)C([2H])([2H])C([2H])([2H])N(C2=Nc3ccccc3Nc4sc(C)cc24)C1([2H])[2H] .
Physical and Chemical Properties
Olanzapine-d8 exhibits specific physical and chemical characteristics that influence its handling, storage, and application in research settings. The compound has a flash point of 2°C, requiring careful handling to avoid ignition . For optimal stability and preservation, storage temperature is recommended at -20°C, though shipping can occur at room temperature .
Table 1: Physical and Chemical Properties of Olanzapine-d8
Research Applications and Significance
Analytical Standard Applications
Olanzapine-d8 serves predominantly as an internal standard in analytical chemistry, particularly for the precise quantification of olanzapine in biological samples. The deuterium labeling creates a compound that behaves chemically similar to olanzapine but can be distinguished by mass spectrometric techniques, enabling accurate measurement even in complex biological matrices .
This compound is specifically utilized in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications for:
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Clinical toxicology analysis
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Therapeutic drug monitoring
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Isotope dilution methods
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Method validation
The compound ensures reliable analysis and improves quantification accuracy by acting as an internal reference that compensates for variations in sample preparation, injection volume, and instrument response .
Pharmacokinetic and Metabolic Research
Olanzapine-d8 plays a crucial role in pharmacokinetic studies involving olanzapine. As an isotopically labeled analog, it facilitates detailed investigation of absorption, distribution, metabolism, and excretion processes. Researchers can distinguish between the parent compound and its deuterated counterpart, allowing for sophisticated experimental designs that would otherwise be impossible .
In metabolic research, the deuterated compound helps scientists track biotransformation pathways of olanzapine, which undergoes extensive metabolism primarily through UDP-glucuronosyltransferase and CYP1A2 enzyme systems . The strategic positioning of deuterium atoms can also provide insights into metabolic stability and specific sites of metabolic activity.
Mass Spectrometry Detection Methods
Advanced mass spectrometry techniques have been developed to detect and quantify olanzapine-d8 with high precision. Research has documented specific parameters for optimal detection using heated electrospray ionization (HESI) sources and higher-energy collisional dissociation (HCD)-tandem mass spectrometry .
The following mass spectrometry parameters have been established for olanzapine-d8 detection:
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Positive ionization mode with spray voltage of 3.5 kV
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Ion transfer tube temperature: 350°C
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Vaporizer temperature: 400°C
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Specific product ion transitions: m/z 321.1989 to 260.1156 at retention time of 3.8 minutes
These analytical methods demonstrate linear response ranges between 50-800 ng/ml for olanzapine-d8 in plasma samples, allowing for reliable quantification within this concentration range .
Relationship with Parent Drug Olanzapine
Parent Drug Characteristics
Olanzapine, the non-deuterated parent compound, is a widely used atypical antipsychotic medication marketed under the trade name Zyprexa. It is primarily indicated for the treatment of schizophrenia, bipolar disorder, and certain forms of psychotic depression . The parent drug functions primarily through antagonism at multiple neurotransmitter receptors, including dopamine (D1-4), serotonin (5-HT2A/C, and 5-HT3/6), histamine (H1), adrenergic (alpha 1), and muscarinic (M1-2 and M4-5) receptors .
Olanzapine undergoes extensive biotransformation in the body through multiple pathways:
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UDP-glucuronosyltransferase (producing 10'/4'-N-glucuronides)
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CYP1A2 (producing 4'-N-desmethylolanzapine)
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Flavin mono-oxygenase 3 (producing olanzapine N-oxide)
Comparative Benefits of the Deuterated Analog
Olanzapine-d8 provides significant advantages over using non-labeled compounds as analytical standards. The key benefits include:
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Reduced matrix effects: The mass difference between olanzapine and its deuterated analog allows for distinction even in complex biological samples where matrix effects might otherwise interfere with accurate quantification .
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Identical chromatographic behavior: Despite the isotopic substitution, olanzapine-d8 exhibits nearly identical chromatographic retention times and peak shapes compared to non-deuterated olanzapine, making it an ideal internal standard .
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Compensation for sample processing variations: When added at a known concentration to biological samples, olanzapine-d8 serves as a reference that experiences the same extraction efficiency, ionization suppression, and other analytical variations as the analyte of interest .
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Enhanced method validation: The deuterated standard facilitates method development and validation by providing a consistent reference point for determining precision, accuracy, recovery, and stability of analytical methods .
Research Findings in Special Applications
Placental Transfer Studies
Recent research has investigated the transfer of olanzapine across biological barriers, including the placenta, using olanzapine-d8 as a detection tool. One significant study examined how co-administration of olanzapine with other common medications affected its entry into developing fetal brain tissue .
Key findings from placental transfer research include:
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Prolonged olanzapine treatment reduced placental transfer from 53% to 46% (p<0.05)
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Co-administration with different drugs produced varying effects:
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Digoxin and cimetidine increased placental transfer of olanzapine
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Lamotrigine, paracetamol, and valproate substantially decreased transfer
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Protection of the fetal brain appears to primarily come from the placenta rather than from the fetal brain barriers themselves
These findings have significant clinical implications for pregnant women requiring antipsychotic medication, suggesting that drug combinations should be used with caution during pregnancy.
Detection Method Development
Ongoing research has focused on developing increasingly sensitive and specific detection methods for olanzapine and olanzapine-d8. Using sophisticated mass spectrometry techniques, researchers have established detection parameters that allow for precise quantification at low concentrations .
A notable analytical advancement involves the use of targeted higher-energy collisional dissociation (HCD)-tandem mass spectrometry with specific normalized collision energy settings. For olanzapine-d8, the following analytical parameters have been established:
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Isolation width of 4 Da
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Orbitrap resolution at 15,000 (at m/z 200)
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Maximum injection time of 22 milliseconds
These methods represent significant progress in the analytical capabilities for detecting and quantifying olanzapine and its deuterated analog in biological samples.
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